Cas no 1215904-91-8 (2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane)

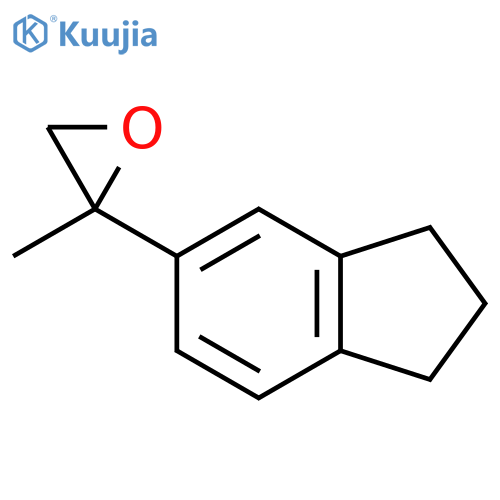

1215904-91-8 structure

商品名:2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane

2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane 化学的及び物理的性質

名前と識別子

-

- 1215904-91-8

- EN300-1841142

- 2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane

-

- インチ: 1S/C12H14O/c1-12(8-13-12)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3

- InChIKey: CAZSRHLKSLBUGI-UHFFFAOYSA-N

- ほほえんだ: O1CC1(C)C1C=CC2CCCC=2C=1

計算された属性

- せいみつぶんしりょう: 174.104465066g/mol

- どういたいしつりょう: 174.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 12.5Ų

2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1841142-5.0g |

2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |

1215904-91-8 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1841142-0.05g |

2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |

1215904-91-8 | 0.05g |

$983.0 | 2023-06-03 | ||

| Enamine | EN300-1841142-2.5g |

2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |

1215904-91-8 | 2.5g |

$2295.0 | 2023-06-03 | ||

| Enamine | EN300-1841142-0.1g |

2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |

1215904-91-8 | 0.1g |

$1031.0 | 2023-06-03 | ||

| Enamine | EN300-1841142-0.5g |

2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |

1215904-91-8 | 0.5g |

$1124.0 | 2023-06-03 | ||

| Enamine | EN300-1841142-1.0g |

2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |

1215904-91-8 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1841142-10.0g |

2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |

1215904-91-8 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1841142-0.25g |

2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane |

1215904-91-8 | 0.25g |

$1078.0 | 2023-06-03 |

2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

1215904-91-8 (2-(2,3-dihydro-1H-inden-5-yl)-2-methyloxirane) 関連製品

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量